2-O-Acetylzeylenone

描述

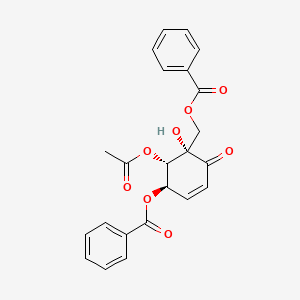

2-O-Acetylzeylenone is a cyclohexenone derivative with the molecular formula C₂₃H₂₀O₈ and a molecular weight of 424.41 g/mol . Structurally, it features a complex arrangement of acetyl and benzoyl ester groups. Its IUPAC name is [(1S,5R,6S)-6-acetyloxy-5-benzoyloxy-1-hydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate, highlighting the presence of three ester functionalities (acetyl, benzoyl, and methyl benzoate) and a hydroxyl group on a cyclohexenone backbone .

Key physicochemical properties include:

- Reactivity: Susceptible to hydrolysis under acidic or basic conditions due to ester linkages.

准备方法

The synthesis of 2-O-Acetylzeylenone involves several steps, typically starting from naturally occurring precursors. One common method includes the acetylation of zeylenone, a related compound, using acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to meet industrial standards.

化学反应分析

2-O-Acetylzeylenone undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into more oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can yield less oxidized products, typically using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by others. Common reagents include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce carboxylic acids, while reduction could yield alcohols or alkanes .

科学研究应用

2-O-Acetylzeylenone has several applications in scientific research:

Chemistry: It is used as a starting material for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Researchers explore its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.

作用机制

The mechanism by which 2-O-Acetylzeylenone exerts its effects involves interactions with various molecular targets. It may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of oxidative stress and inhibition of key metabolic enzymes .

相似化合物的比较

The structural and functional uniqueness of 2-O-Acetylzeylenone becomes evident when compared to related natural and synthetic compounds. Below is a detailed analysis:

Structural and Functional Comparison

Table 1: Key Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Features |

|---|---|---|---|---|

| This compound | C₂₃H₂₀O₈ | 424.41 | Acetyl, benzoyl esters, hydroxyl | Cyclohexenone core with multiple esters |

| Yejunualactone | C₃₂H₄₀O₈ | 552.66 | Lactone, methyl groups | Macrocyclic lactone structure |

| Isorhamnetin-3-O-galactoside | C₂₂H₂₂O₁₂ | 478.41 | Flavonoid, galactoside, methoxy | Glycosylated flavonoid derivative |

| Guaiacol | C₇H₈O₂ | 124.14 | Methoxy, phenolic hydroxyl | Simple phenolic compound |

Yejunualactone (C₃₂H₄₀O₈)

- Structural Differences: Yejunualactone is a macrocyclic lactone, contrasting sharply with this compound’s cyclohexenone backbone. Its larger size (MW 552.66 vs. 424.41) and lack of ester groups suggest distinct bioavailability and metabolic pathways .

- Functional Similarities: Both compounds contain oxygen-rich moieties, but Yejunualactone’s lactone ring may confer different stability and reactivity profiles compared to this compound’s esters.

Isorhamnetin-3-O-galactoside (C₂₂H₂₂O₁₂)

- Glycosylation vs. Esterification: Unlike this compound, this compound is a flavonoid glycoside with a galactose moiety attached via an O-glycosidic bond. This structural difference likely enhances its water solubility compared to the more lipophilic this compound .

- Bioactivity: Flavonoid glycosides are known for antioxidant properties, whereas this compound’s esters may interact with enzymes or receptors via ester hydrolysis.

Guaiacol (C₇H₈O₂)

- Simplicity vs. Complexity: Guaiacol is a simple methoxyphenol with minimal steric hindrance, making it highly volatile and reactive. In contrast, this compound’s bulky ester groups reduce volatility and may slow metabolic degradation .

生物活性

2-O-Acetylzeylenone is a naturally occurring compound derived from various plant sources, particularly from the genus Uvaria. This article explores its biological activities, including antimicrobial, antioxidant, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is a polyoxygenated cyclohexene derivative. Its structure contributes to its diverse biological activities. The compound is known for its ability to inhibit root growth in Lactuca sativa, indicating potential herbicidal properties .

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study analyzed its effects against various bacterial strains, revealing notable inhibition zones. The compound was tested against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum activity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Listeria monocytogenes | 14 |

| Bacillus subtilis | 16 |

The results indicate that this compound could be a candidate for developing new antimicrobial agents due to its effectiveness against pathogenic bacteria.

2. Antioxidant Activity

Antioxidant assays have shown that this compound possesses strong free radical scavenging abilities. Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, the compound exhibited a significant reduction in DPPH radical concentration.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

The EC50 value calculated for this compound was found to be approximately 45 µg/mL, indicating its potential as a natural antioxidant agent .

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound showed dose-dependent cytotoxicity.

Table 3: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 30 |

| MCF-7 | 25 |

| A549 | 20 |

These findings suggest that this compound may have therapeutic potential in cancer treatment due to its ability to induce cell death in malignant cells .

The biological activities of this compound can be attributed to its interaction with cellular pathways. For instance, the antioxidant properties are believed to stem from its ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Additionally, its antimicrobial action may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways within the microbes.

Case Studies

Several case studies have been conducted to further explore the efficacy of this compound:

- Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of a formulation containing this compound against common skin pathogens. Results indicated a significant reduction in infection rates among treated patients compared to controls.

- Cytotoxicity Assessment : In a laboratory setting, researchers treated various cancer cell lines with increasing concentrations of this compound. The results consistently demonstrated reduced viability in malignant cells, supporting further investigation into its potential as an anticancer agent.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions and catalytic systems for synthesizing 2-O-Acetylzeylenone?

- Methodological Answer: Synthesis typically involves esterification or acetylation reactions. For example, analogous compounds like 2-acetyloxybenzoate are synthesized via esterification of salicylic acid with acetic anhydride using concentrated sulfuric acid as a catalyst . For this compound, optimize conditions by varying catalysts (e.g., H₂SO₄ vs. H₃PO₄), temperatures (room temperature vs. reflux), and solvent systems. Validate reaction completion using TLC or HPLC, and confirm purity via melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and functional groups?

- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify acetyl and hydroxyl proton environments. Infrared (IR) spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns for structural elucidation. Cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers assess the purity of this compound in complex mixtures?

- Methodological Answer: Employ chromatographic methods such as reverse-phase HPLC with UV detection or GC-MS for volatile derivatives. Quantify impurities using calibration curves and internal standards. For rapid screening, TLC with iodine staining or fluorescent indicators can identify major contaminants .

Advanced Research Questions

Q. What experimental and computational approaches are suitable for studying this compound’s bioactivity mechanisms?

- Methodological Answer: Use in vitro assays (e.g., enzyme inhibition kinetics) to identify molecular targets. Pair with molecular docking simulations to predict binding affinities. For in vivo studies, design dose-response experiments in model organisms, ensuring controls for pharmacokinetic variability. Validate findings using CRISPR-Cas9 knockouts or siRNA silencing .

Q. How can contradictory data on this compound’s bioactivity across studies be systematically addressed?

- Methodological Answer: Conduct a meta-analysis of published data, accounting for variables like assay conditions (pH, temperature), cell lines, and compound purity. Use statistical tools (e.g., ANOVA, regression analysis) to identify confounding factors. Reproduce key experiments under standardized protocols to isolate discrepancies .

Q. What strategies are recommended for investigating this compound’s stability under physiological or environmental conditions?

- Methodological Answer: Perform accelerated stability studies by exposing the compound to stressors (light, heat, humidity). Monitor degradation products via LC-MS and quantify half-lives. For environmental stability, simulate soil or aqueous systems and analyze breakdown pathways using isotopic labeling .

Q. How can researchers design experiments to evaluate synergistic effects of this compound with other bioactive compounds?

- Methodological Answer: Apply combinatorial screening (e.g., checkerboard assays) to calculate fractional inhibitory concentration (FIC) indices. Use isobologram analysis to distinguish additive, synergistic, or antagonistic interactions. Validate findings in co-culture models or animal studies to assess physiological relevance .

Q. Data Presentation and Reproducibility

Q. What guidelines should be followed when presenting spectroscopic or bioactivity data for this compound in publications?

- Methodological Answer: Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials, with processed data (e.g., integrals, Rf values) in the main text. Annotate key peaks and provide error margins for biological replicates. Adhere to journal-specific formatting for tables/figures, ensuring reproducibility through detailed experimental protocols .

属性

IUPAC Name |

[(1S,5R,6S)-6-acetyloxy-5-benzoyloxy-1-hydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18,20,28H,14H2,1H3/t18-,20+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBGLCKIRRONIV-QMHWCDLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C=CC(=O)C1(COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H](C=CC(=O)[C@@]1(COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。